molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9

Phenaleno[1,9-fg]quinoline

Cat. No.: B14000924
CAS No.: 189-89-9
M. Wt: 253.3 g/mol
InChI Key: VYJCOVWIXYZRQK-UHFFFAOYSA-N
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Description

Phenaleno[1,9-fg]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system that includes a phenalene and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenaleno[1,9-fg]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-naphthol with suitable reagents can lead to the formation of the phenalene core, which is then fused with a quinoline moiety through further cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenaleno[1,9-fg]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the this compound structure .

Scientific Research Applications

Phenaleno[1,9-fg]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phenaleno[1,9-fg]quinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Phenaleno[1,9-fg]quinoline can be compared with other similar compounds such as:

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Phenanthroline: Another fused ring system with different electronic properties.

    Acridine: Known for its use in dyes and as a DNA intercalator.

Uniqueness

This compound’s uniqueness lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

189-89-9

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

pyreno[2,1-b]pyridine

InChI

InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H

InChI Key

VYJCOVWIXYZRQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2

Origin of Product

United States

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